molecular formula C42H72O9 B12094218 1,2-Dipalmitoyl-sn-glycero-3-galloyl

1,2-Dipalmitoyl-sn-glycero-3-galloyl

Cat. No.: B12094218
M. Wt: 721.0 g/mol
InChI Key: VUMJZTCVWBBKRP-UHFFFAOYSA-N
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Description

1,2-Dipalmitoyl-sn-glycero-3-galloyl is a lipid molecule that consists of two palmitic acid chains esterified to a glycerol backbone, with a galloyl group attached to the third carbon of the glycerol.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dipalmitoyl-sn-glycero-3-galloyl can be synthesized through esterification reactions. The synthesis typically involves the reaction of palmitic acid with glycerol in the presence of a catalyst to form 1,2-dipalmitoyl-sn-glycerol. This intermediate is then reacted with gallic acid to attach the galloyl group .

Industrial Production Methods: Industrial production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common catalysts used in these reactions include sulfuric acid and p-toluenesulfonic acid .

Chemical Reactions Analysis

Types of Reactions: 1,2-Dipalmitoyl-sn-glycero-3-galloyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,2-Dipalmitoyl-sn-glycero-3-galloyl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-dipalmitoyl-sn-glycero-3-galloyl involves its interaction with cell membranes. The galloyl group can form strong interactions with metal ions and proteins, affecting membrane stability and function. This compound can also modulate signaling pathways by interacting with specific receptors and enzymes .

Comparison with Similar Compounds

    1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine: A phospholipid with similar structural properties but different functional groups.

    1,2-Dipalmitoyl-sn-glycero-3-phosphocholine: Another phospholipid with a choline head group.

    1,2-Dipalmitoyl-sn-glycero-3-phosphate: A phosphatidic acid derivative[][6].

Uniqueness: 1,2-Dipalmitoyl-sn-glycero-3-galloyl is unique due to the presence of the galloyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with metal ions and proteins, making it valuable for specific applications in research and industry[6][6].

Properties

Molecular Formula

C42H72O9

Molecular Weight

721.0 g/mol

IUPAC Name

2,3-di(hexadecanoyloxy)propyl 3,4,5-trihydroxybenzoate

InChI

InChI=1S/C42H72O9/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-39(45)49-33-36(34-50-42(48)35-31-37(43)41(47)38(44)32-35)51-40(46)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-32,36,43-44,47H,3-30,33-34H2,1-2H3

InChI Key

VUMJZTCVWBBKRP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)C1=CC(=C(C(=C1)O)O)O)OC(=O)CCCCCCCCCCCCCCC

Origin of Product

United States

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